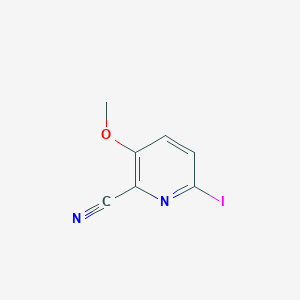
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is an organic compound with a unique structure that includes a tetrahydropyranyl group attached to a hydroxypropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol typically involves the protection of a hydroxy group using a tetrahydropyranyl (THP) group. One common method is to react 1,2-propanediol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a diol.
Substitution: The THP group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction results in a diol.
Applications De Recherche Scientifique
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol exerts its effects involves the protection of hydroxy groups. The tetrahydropyranyl group forms a stable acetal linkage with the hydroxy group, preventing unwanted reactions at that site. This allows for selective reactions on other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-tetrahydropyranyloxy-1-hydroxypropane: The enantiomer of the compound with similar properties but different stereochemistry.
(2R)-2-methoxymethyloxy-1-hydroxypropane: A compound with a methoxymethyl protecting group instead of a tetrahydropyranyl group.
(2R)-2-trimethylsilyloxy-1-hydroxypropane: A compound with a trimethylsilyl protecting group.
Uniqueness
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is unique due to its stability and ease of removal under mild acidic conditions. This makes it a preferred protecting group in organic synthesis, especially when sensitive functional groups are present.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(2R)-2-(oxan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-7(6-9)11-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 |
Clé InChI |
MKWQCXIXWYWZBA-GVHYBUMESA-N |
SMILES isomérique |
C[C@H](CO)OC1CCCCO1 |
SMILES canonique |
CC(CO)OC1CCCCO1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(+/-)-N-[(2R*,3S*)-(2-methyl-3-hydroxyhexanoyl)]-2-benzoxazolone](/img/structure/B8451184.png)



![tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate](/img/structure/B8451222.png)






